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molecular formula C7H12BN3O3 B8711147 2-(Dimethylamino)-4-methoxypyrimidin-5-ylboronic acid CAS No. 909187-38-8

2-(Dimethylamino)-4-methoxypyrimidin-5-ylboronic acid

Cat. No. B8711147
M. Wt: 197.00 g/mol
InChI Key: UQMSFPFAWSAPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07759337B2

Procedure details

To a solution of 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine (0.300 g, 1.29 mmol) and triisopropyl borate (0.416 mL, 1.81 mmol) in 7 mL of THF at −70° C. was added butyllithium (1.6 m in hexanes, 1.13 mL, 1.81 mmol) dropwise. The reaction stirred for 30 min at −70° C. and was allowed to warm up. At −20° C. ammonium chloride (sat.) was added. The mixture was extracted with ethyl acetate (3X). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give 250 mg of crude material, which was purified by column chromatography (5% MeOH in dichloromethane) to give 157 mg of 2-(dimethylamino)-4-methoxypyrimidin-5-ylboronic acid as a white solid. ES+=198.1 (M+H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.416 mL
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([O:11][CH3:12])=[N:4][C:5]([N:8]([CH3:10])[CH3:9])=[N:6][CH:7]=1.[B:13](OC(C)C)([O:18]C(C)C)[O:14]C(C)C.C([Li])CCC.[Cl-].[NH4+]>C1COCC1>[CH3:9][N:8]([CH3:10])[C:5]1[N:4]=[C:3]([O:11][CH3:12])[C:2]([B:13]([OH:18])[OH:14])=[CH:7][N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)N(C)C)OC
Name
Quantity
0.416 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
1.13 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction stirred for 30 min at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3X)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 250 mg of crude material, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (5% MeOH in dichloromethane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C1=NC=C(C(=N1)OC)B(O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 157 mg
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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